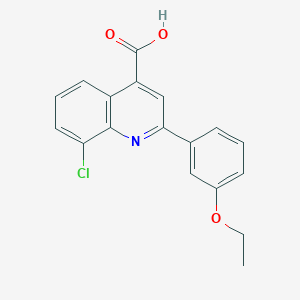
Cambridge id 6887952
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cambridge id 6887952 is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a potent and selective agonist of the G protein-coupled receptor GPR119, which is primarily expressed in pancreatic beta cells and intestinal enteroendocrine cells. The activation of GPR119 by Cambridge id 6887952 has been shown to stimulate insulin secretion, promote glucose-dependent incretin hormone release, and improve glucose tolerance in animal models.
Wissenschaftliche Forschungsanwendungen
Technological Advances for In Vivo Gene Therapy and Other Topics
The advancement in in vivo gene therapy is a significant area of interest within the scientific community, with conferences and meetings being pivotal for sharing insights and progress. For example, a gathering organized by the Cambridge Healthtech Institute focused on this topic, highlighting the importance of collaborative efforts in pushing the boundaries of gene therapy technologies. Similarly, meetings on apoptosis, glycotechnology, and the American Thoracic Society International Conference are crucial for fostering innovation and research collaboration across various scientific domains.
Microarray and Microfluidic Technologies for High-Throughput Analysis
Microarray and microfluidic technologies have revolutionized high-throughput analysis and drug discovery, offering new ways to explore biological and chemical phenomena. These technologies enable the rapid analysis of vast arrays of biological markers, facilitating advancements in personalized medicine and the efficient screening of potential therapeutic compounds. The integration of these technologies into the research workflow significantly enhances our ability to understand complex biological systems and accelerates the development of new treatments.
Strategic Planning in Medical Education
The 1999 Cambridge Conference highlighted the importance of enhancing the learning environment for students in clinical settings. This event underscored the need for academic medical educators to adapt to changes in health care delivery and medical education. By focusing on clinical teaching and learning, the conference aimed to improve the educational experiences of medical students, ensuring they are well-prepared to meet the challenges of contemporary health care environments.
Housing Market Spillovers from the End of Rent Control
Research on the end of rent control in Cambridge, Massachusetts, provides an example of how economic and housing policy changes can have significant impacts on local communities. This study demonstrated how the elimination of rent controls led to substantial price appreciation in residential properties, highlighting the complex interplay between housing policies and market dynamics. Such insights are vital for understanding the broader implications of policy decisions on urban development and the welfare of local populations.
The Internet of Things in the Laboratory
The application of the Internet of Things (IoT) technology in research laboratories exemplifies the integration of digital innovations into scientific research. IoT-enabled devices allow for remote monitoring and management of laboratory equipment, enhancing efficiency and reliability. This technological advancement underscores the potential for digital tools to transform traditional laboratory practices, enabling researchers to conduct experiments and analyze data with unprecedented flexibility and precision.
- Technological Advances for Gene Therapy and Conferences : (Julie Gribben, 2005)
- Microarray and Microfluidic Technologies : (A. Khademhosseini, 2005)
- Strategic Planning in Medical Education : (J. Gordon et al., 2000)
- Housing Market Spillovers : (David Autor et al., 2014)
- The Internet of Things in the Lab : (J. Perkel, 2017)
Wirkmechanismus
Target of Action
The primary target of the compound identified by Cambridge ID 6887952 is the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a protein that transports monoamines—specifically neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine—from cellular cytosol into synaptic vesicles . Inhibiting VMAT2 reduces dopamine storage and release .
Mode of Action
The compound acts as an inhibitor of VMAT2 . By inhibiting VMAT2, it reduces the storage and release of dopamine . This action curtails the overstimulation of supersensitive D2 dopamine receptors in the motor striatum that causes tardive dyskinesia .
Biochemical Pathways
The inhibition of VMAT2 affects the dopamine neurotransmission pathway . By reducing dopamine release, the compound weakens the “go” signals and strengthens the “stop” signals in the motor striatum . This results in robust therapeutic effects in reducing the abnormal involuntary hyperkinetic movements of tardive dyskinesia .
Pharmacokinetics
The compound’s impact on bioavailability would be related to its ability to cross the blood-brain barrier and reach the site of action, the vmat2 in the brain .
Result of Action
The result of the compound’s action is a reduction in the symptoms of tardive dyskinesia . By inhibiting VMAT2 and thereby reducing dopamine release, the compound decreases the overstimulation of D2 dopamine receptors. This leads to a decrease in the abnormal involuntary movements characteristic of tardive dyskinesia .
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-morpholin-4-ylsulfonylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S.ClH/c1-17(2)8-7-16-15(19)13-3-5-14(6-4-13)23(20,21)18-9-11-22-12-10-18;/h3-6H,7-12H2,1-2H3,(H,16,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDZLAFRZUOFKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2929088.png)
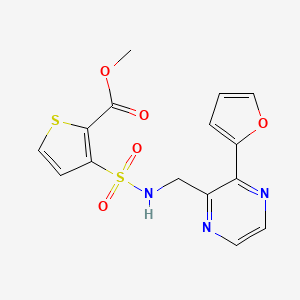
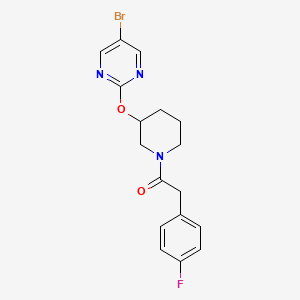
![N-(cyanomethyl)-3-{5,6-dimethyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}-N-propylpropanamide](/img/structure/B2929091.png)
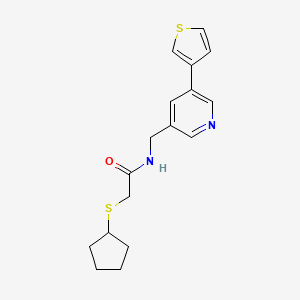

![Methyl 4-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2929096.png)
![2-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2929102.png)
![3-(3,4-Dimethoxyphenyl)-5-{1-[(4-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2929103.png)
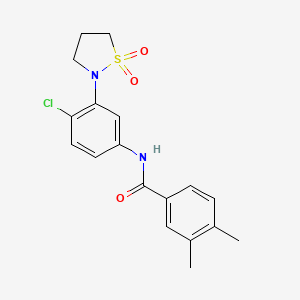
![1-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B2929106.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2929108.png)
![3-(3,4-dimethoxyphenyl)-2-methyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2929109.png)
